3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: Thienyl magnesium bromide (Grignard reagent), 1,3-dioxane intermediate
Conditions: Anhydrous conditions, typically in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference.
Industrial Production Methods
Industrial production of 3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The thienyl group is introduced via a Grignard reaction or a similar organometallic coupling reaction.
-
Formation of 1,3-Dioxane Ring
Reactants: Carbonyl compound (e.g., aldehyde or ketone), 1,3-propanediol
Catalyst: Brönsted or Lewis acid (e.g., toluenesulfonic acid, zirconium tetrachloride)
Conditions: Reflux in toluene with continuous removal of water using a Dean-Stark apparatus.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol can undergo various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, osmium tetroxide, chromium trioxide
Conditions: Typically in aqueous or organic solvents under controlled temperatures.
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions, often in ether solvents.
-
Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)
Conditions: Varies depending on the specific substitution reaction.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or substituted thienyl compounds.
Scientific Research Applications
3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol involves its interaction with various molecular targets. The 1,3-dioxane ring can act as a protecting group for carbonyl compounds, while the thienyl group can participate in π-π interactions and other non-covalent interactions. These properties make it useful in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Lacks the thienyl group, making it less versatile in certain applications.
1,3-Dioxolane: Similar ring structure but with different substituents, leading to different reactivity and applications.
Thienylpropanol: Lacks the 1,3-dioxane ring, affecting its stability and reactivity.
Uniqueness
3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol is unique due to the combination of the 1,3-dioxane ring and the thienyl group, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications in organic synthesis, medicinal chemistry, and material science .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-thiophen-2-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c12-9(10-3-1-8-15-10)4-5-11-13-6-2-7-14-11/h1,3,8-9,11-12H,2,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBATYZIZXUFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.